molecular formula C21H41N5O12 B1258539 Oxyapramycin CAS No. 56283-52-4

Oxyapramycin

Cat. No.: B1258539
CAS No.: 56283-52-4
M. Wt: 555.6 g/mol
InChI Key: VDGAVKNERSZOPW-UZVIDTGHSA-N
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Description

Discovery and Classification of Oxyapramycin

This compound was initially identified as a component of the nebramycin antibiotic complex produced by Streptomyces tenebrarius, marking a significant milestone in aminoglycoside research. The compound's molecular formula was established as C21H41N5O12, with a molecular weight of 555.274 daltons, distinguishing it structurally from its closely related counterpart apramycin. The discovery process involved detailed investigation of apramycin biosynthesis through a series of genetic, biochemical, and bioinformational studies that revealed the existence of parallel biosynthetic pathways.

The classification of this compound was facilitated by advanced analytical techniques including gas chromatography-tandem mass spectrometry and nuclear magnetic resonance spectroscopy. These methodologies enabled researchers to elucidate the compound's structural features, particularly its aminooctodiose components and the unique bicyclic octose moiety that characterizes this class of compounds. The compound exhibits a trans-decalin structure similar to other members of the nebramycin complex, with specific hydroxylation patterns that differentiate it from apramycin.

Structural studies have demonstrated that this compound possesses distinctive chemical features including multiple amino-sugar substituents and a complex glycosidic linkage pattern. The compound's identification was further confirmed through X-ray crystallographic analysis and comparative studies with known aminoglycoside structures. This comprehensive characterization established this compound as a legitimate member of the aminoglycoside family while highlighting its unique structural attributes.

Taxonomic Position within Aminoglycoside Antibiotics

This compound occupies a specialized position within the broader aminoglycoside antibiotic classification system. Aminoglycosides are broadly classified into four subclasses based on the identity of the aminocyclitol moiety, and this compound belongs to the mono-substituted deoxystreptamine subclass alongside apramycin. This classification is significant because it distinguishes these compounds from other aminoglycoside families such as the 4,5-disubstituted deoxystreptamine ring compounds including neomycin and ribostamycin, and the 4,6-disubstituted deoxystreptamine ring compounds including gentamicin, amikacin, and tobramycin.

The taxonomic relationship between this compound and other aminoglycosides is further defined by structural homology studies that have revealed shared biosynthetic origins and evolutionary relationships. Within the Streptomyces-derived aminoglycosides, this compound represents a distinct branch characterized by its unique octose moiety and specific hydroxylation patterns. The compound's classification has been refined through phylogenetic analysis of biosynthetic gene clusters, revealing its close relationship to apramycin while maintaining distinct structural characteristics.

Comparative analysis with other aminoglycoside antibiotics has demonstrated that this compound shares the fundamental aminocyclitol core structure while exhibiting unique peripheral modifications. The compound's position within the aminoglycoside taxonomy is further supported by its mechanism of action, which involves interaction with bacterial ribosomal structures similar to other members of this antibiotic class. This classification has important implications for understanding the compound's biological activity and potential therapeutic applications.

Aminoglycoside Subclass Representative Compounds Core Structure Key Distinguishing Features
No deoxystreptamine Streptomycin Streptidine ring Lacks common 2-deoxystreptamine moiety
Mono-substituted deoxystreptamine Apramycin, this compound 2-deoxystreptamine Single substitution pattern
4,5-disubstituted deoxystreptamine Neomycin, Ribostamycin 2-deoxystreptamine Dual substitution at positions 4,5
4,6-disubstituted deoxystreptamine Gentamicin, Tobramycin 2-deoxystreptamine Dual substitution at positions 4,6

Historical Development of this compound Research

The historical development of this compound research has been closely intertwined with advances in understanding apramycin biosynthesis and the broader nebramycin complex. Early investigations in the 1970s and 1980s focused on characterizing the unusual structural features of aminoglycosides produced by Streptomyces tenebrarius, with this compound initially identified as a minor component of the antibiotic complex. These early studies employed traditional chemical degradation methods and spectroscopic analysis to elucidate basic structural features.

Significant progress in this compound research occurred during the 1990s and early 2000s with the development of more sophisticated analytical techniques and molecular biology tools. The application of liquid chromatography-mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy enabled detailed structural characterization of the compound. Simultaneously, advances in gene cloning and sequencing technologies facilitated investigation of the biosynthetic machinery responsible for this compound production.

The most substantial breakthroughs in this compound research have occurred in recent years through the application of metabolic flux analysis and isotope labeling studies. These investigations have revealed the parallel biosynthetic pathways that lead to this compound and apramycin production, with particular emphasis on the role of carbon-3 deoxygenation processes. Research conducted between 2015 and 2020 has established that this compound production is directly linked to the activity of specific radical S-adenosylmethionine enzymes, particularly AprD4, which catalyzes critical deoxygenation steps in the biosynthetic pathway.

Contemporary research has expanded to include investigation of this compound's biological properties and potential applications beyond traditional antibiotic activity. Studies have explored the compound's antiphage properties and its role in microbial community interactions, revealing novel biological functions that extend beyond conventional antimicrobial activity. This research has positioned this compound as a compound of interest for understanding complex microbial ecology and the development of novel therapeutic approaches.

Relationship to Nebramycin Antibiotic Complex

This compound's relationship to the nebramycin antibiotic complex represents a fundamental aspect of its biological and chemical significance. The nebramycin complex, produced by Streptomyces tenebrarius, consists primarily of aminoglycosides including apramycin, tobramycin carbamate, kanamycin B carbamate, and this compound. This complex represents an industrially important antibiotic mixture with distinct therapeutic applications, particularly in veterinary medicine and as a source of individual antibiotic components.

The production of this compound within the nebramycin complex is governed by metabolic flux distributions and environmental conditions that influence the relative proportions of different complex components. Research has demonstrated that this compound production increases significantly when specific biosynthetic enzymes are disrupted, particularly those involved in carbon-3 deoxygenation processes. This relationship suggests that this compound may serve as both a biosynthetic intermediate and a final product within the complex metabolic network.

Industrial production considerations have highlighted the importance of understanding this compound's role within the nebramycin complex. When Streptomyces tenebrarius is used for commercial tobramycin production, the presence of this compound and other complex components can complicate downstream processing and purification procedures. The structural similarity between this compound and other complex components, particularly the shared octose moieties and amino-sugar substituents, presents significant separation challenges that have driven research into selective production methods.

The temporal production patterns of this compound within the nebramycin complex have revealed important insights into secondary metabolite regulation in Streptomyces species. Studies have shown that this compound production occurs during specific phases of cellular development, with peak production typically observed during the transition from exponential growth to stationary phase. This timing corresponds with broader patterns of secondary metabolite production in actinomycetes and suggests coordinated regulatory mechanisms controlling the entire nebramycin complex biosynthesis.

Nebramycin Complex Component Molecular Formula Molecular Weight (Da) Primary Structural Difference
Apramycin C21H41N5O11 539.274 C3-deoxygenated octose
This compound C21H41N5O12 555.274 Hydroxylated octose
Tobramycin carbamate C18H39N5O9 481.529 Reduced sugar substituent
Kanamycin B carbamate C18H39N5O10 497.529 Additional hydroxyl group

The ecological significance of this compound within the nebramycin complex extends beyond simple antibiotic activity to include complex interactions with microbial communities and phage populations. Recent research has demonstrated that this compound exhibits antiphage properties that may contribute to the competitive advantage of Streptomyces tenebrarius in natural soil environments. This discovery has revealed new dimensions of the compound's biological function and has implications for understanding the evolutionary pressures that have shaped aminoglycoside biosynthesis in actinomycetes.

Properties

CAS No.

56283-52-4

Molecular Formula

C21H41N5O12

Molecular Weight

555.6 g/mol

IUPAC Name

(2R,3S,4R,4aR,6S,7R,8R,8aS)-7-amino-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-4,8-diol

InChI

InChI=1S/C21H41N5O12/c1-26-9-13(31)18-17(37-20(9)38-21-15(33)11(29)7(24)6(3-27)34-21)12(30)8(25)19(36-18)35-16-5(23)2-4(22)10(28)14(16)32/h4-21,26-33H,2-3,22-25H2,1H3/t4-,5+,6-,7-,8-,9+,10+,11+,12-,13-,14-,15-,16-,17+,18-,19+,20-,21-/m1/s1

InChI Key

VDGAVKNERSZOPW-UZVIDTGHSA-N

SMILES

CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O

Canonical SMILES

CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Mechanisms Governing C3 Deoxygenation

The AprD4/AprD3 system catalyzes the C3 deoxygenation of paromamine through a radical-based mechanism:

  • AprD4 : A radical SAM diol dehydratase generates a 5'-deoxyadenosyl radical, abstracting a hydrogen atom from C3 of paromamine.
  • AprD3 : An NADPH-dependent reductase supplies electrons to stabilize intermediates, leading to the formation of a keto group at C3, which is subsequently reduced to a hydroxyl group.

The absence of AprD4/AprD3 activity results in the accumulation of this compound precursors, as deoxygenation is blocked.

Metabolic Engineering for Enhanced this compound Yield

Strategies to optimize this compound production include:

  • Gene Knockouts : Inactivating aprD4 or aprD3 in apramycin-producing strains to shunt flux toward this compound.
  • Promoter Engineering : Upregulating glycosyltransferases (e.g., AprY) that favor this compound precursor synthesis.
  • Fermentation Optimization : Adjusting nitrogen and carbon source ratios to favor pseudodisaccharide elongation over deoxygenation.

Chemical Synthesis Approaches

Challenges in De Novo Synthesis

This compound’s structural complexity—including multiple stereocenters, amino groups, and glycosidic linkages—renders total chemical synthesis economically unfeasible. Key hurdles include:

  • Stereoselective Glycosylation : Achieving α-1,4 linkages between 2-DOS and D-glucosamine with high fidelity.
  • Functional Group Compatibility : Simultaneous protection/deprotection of amine and hydroxyl groups during synthesis.

Semisynthetic Modifications

Limited studies have explored modifying apramycin derivatives to produce this compound analogs. For example, enzymatic transglycosylation using engineered glycosyltransferases has yielded hybrid structures, though none match native this compound’s bioactivity.

Analytical Methods for this compound Characterization

Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)

Modern LC–MS/MS protocols adapted from pain management drug analyses enable precise quantification of this compound in microbial extracts:

Table 1: LC–MS/MS Parameters for this compound Analysis

Parameter Specification
Column Kinetex Biphenyl (50 × 3.0 mm, 2.6 µm)
Mobile Phase 0.1% formic acid in water/methanol
Flow Rate 0.5 mL/min
Ionization Mode ESI+
Transition (m/z) 544 → 163 (quantifier)

Sample preparation involves protein precipitation and phospholipid removal to minimize matrix effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H- and 13C-NMR spectra confirm this compound’s structure, with key signals at:

  • δ 5.32 ppm : Anomeric proton of the α-1,4 glycosidic bond.
  • δ 78.9 ppm : C3 carbon, distinguishing it from apramycin’s deoxygenated C3.

Comparative Analysis of Preparation Methods

Table 2: Biosynthetic vs. Chemical Synthesis

Aspect Biosynthesis Chemical Synthesis
Yield High (mg/L scale) Low (<1% overall yield)
Stereocontrol Enzyme-mediated Requires chiral auxiliaries
Industrial Feasibility Established Not viable
Cost $$ $$$$

Biosynthesis outperforms chemical methods in scalability and stereoselectivity, though strain engineering remains resource-intensive.

Q & A

Q. What are the structural and biosynthetic distinctions between Oxyapramycin and Apramycin?

this compound and apramycin share a pseudodisaccharide backbone but diverge in functional group modifications. The C3 deoxygenation step, catalyzed by the AprD3/AprD4 enzyme system, occurs early in apramycin biosynthesis on paromamine, whereas this compound retains the hydroxyl group at this position. AprQ, a FAD-dependent dehydrogenase, further modifies intermediates in both pathways, with substrate preference influencing product divergence (e.g., lividamine for apramycin) . Methodologically, comparative LC-MS profiling and isotopic labeling can elucidate pathway branching.

Q. How can researchers validate the identity and purity of this compound in experimental settings?

New compounds require NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and HPLC purity assays (>95%). For known compounds, cross-referencing spectral data with literature (e.g., IR absorption bands for hydroxyl groups) is critical. Detailed protocols for characterization should align with ICH guidelines for reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the timing of C3 deoxygenation during this compound biosynthesis?

Initial hypotheses posited C3 deoxygenation as a late-step modification, but biochemical assays using radical SAM diol dehydratase (AprD4) and reductase (AprD3) confirmed this occurs earlier on paromamine. To address such contradictions, researchers should:

  • Conduct in vitro reconstitution assays with isotopically labeled substrates.
  • Compare enzyme kinetics (Km, Vmax) across substrates (e.g., paromamine vs. This compound intermediates).
  • Use gene knockout strains to trace pathway intermediates via metabolomics .

Q. How can substrate promiscuity of AprQ be leveraged to synthesize novel this compound analogues?

AprQ exhibits activity on non-native substrates like gentamicin X2, enabling analog synthesis. Methodological steps include:

  • Screening AprQ against a library of aminoglycosides using NADPH oxidation assays.
  • Structural analysis (X-ray crystallography or cryo-EM) to identify active-site flexibility.
  • Combinatorial biosynthesis with heterologous gene clusters to test pathway compatibility .

Q. What frameworks guide the design of studies investigating parallel biosynthetic pathways in this compound-producing strains?

Apply the PICO framework to structure hypotheses:

  • Population : Streptomyces strains producing this compound/apramycin.
  • Intervention : Genetic manipulation (e.g., aprD4 knockout).
  • Comparison : Wild-type vs. mutant metabolite profiles.
  • Outcome : Pathway flux quantification via ¹³C metabolic flux analysis .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported enzyme activities for AprD3/AprD4?

Discrepancies may arise from assay conditions (e.g., anaerobic vs. aerobic). Mitigation strategies:

  • Standardize reaction buffers (e.g., Tris-HCl pH 7.5, 5 mM DTT).
  • Validate cofactor requirements (SAM, NADPH) via depletion/replenishment experiments.
  • Replicate findings across independent labs with shared protocols .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Pair with ANOVA for inter-group comparisons and principal component analysis (PCA) to identify confounding variables (e.g., solvent effects). Data must comply with FAIR principles for metadata accessibility .

Methodological Best Practices

Q. How to ensure reproducibility in this compound bioactivity assays?

  • Adopt CLSI guidelines for broth microdilution assays (e.g., cation-adjusted Mueller-Hinton broth).
  • Include quality-control strains (e.g., E. coli ATCC 25922) in each assay batch.
  • Report MIC values with 95% confidence intervals .

What criteria define a robust research question for this compound mechanism-of-action studies?

Apply the FINER criteria :

  • Feasible : Access to mutant strains and HPLC-grade reagents.
  • Novel : Focus on underexplored targets (e.g., ribosome-binding kinetics).
  • Ethical : Adhere to biosafety level-2 protocols for antibiotic-resistant pathogens.
  • Relevant : Align with WHO priorities for novel aminoglycosides .

Resource and Collaboration Guidelines

Q. How to ethically share this compound research data while protecting intellectual property?

  • Deposit raw spectral data in public repositories (e.g., GNPS) under embargo.
  • Use Material Transfer Agreements (MTAs) for strain sharing.
  • Cite preprints and patents transparently in publications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyapramycin
Reactant of Route 2
Oxyapramycin

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